3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
CAS No.: 866038-62-2
Cat. No.: VC4445877
Molecular Formula: C12H19NO3S
Molecular Weight: 257.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866038-62-2 |
|---|---|
| Molecular Formula | C12H19NO3S |
| Molecular Weight | 257.35 |
| IUPAC Name | 4,6-dimethyl-3-(3-methylbutylsulfonyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C12H19NO3S/c1-8(2)5-6-17(15,16)11-9(3)7-10(4)13-12(11)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
| Standard InChI Key | NOFTYQHDZOCEER-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4,6-dimethyl-3-(3-methylbutylsulfonyl)-1H-pyridin-2-one, reflects its substitution pattern. The pyridinone core consists of a six-membered aromatic ring with a ketone group at position 2, while the sulfonyl (-SO-) and isopentyl (-CHCH(CHCH)) groups at position 3 introduce steric and electronic complexity . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.35 g/mol | |
| SMILES | CC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C | |
| InChIKey | NOFTYQHDZOCEER-UHFFFAOYSA-N |
The sulfonyl group’s electron-withdrawing nature and the methyl groups’ steric effects influence the compound’s reactivity and interactions with biological targets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via sulfonylation of 4,6-dimethyl-2-pyridinone using isopentylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at room temperature, yielding the sulfonylated product after 12–24 hours. Purification involves column chromatography or recrystallization to achieve >95% purity .
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Automated systems control reaction parameters (temperature, residence time) to optimize yields (>80%). Post-synthesis purification utilizes crystallization from ethanol-water mixtures, followed by vacuum drying .
Physicochemical Properties
Thermal Stability
While the exact melting point of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is unreported, analogous compounds like 3-cyano-2-hydroxy-4,6-dimethylpyridine exhibit high thermal stability (melting point: 290°C) , suggesting similar robustness. Thermogravimetric analysis (TGA) would clarify decomposition thresholds.
Solubility
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane . This solubility profile aligns with its use in organic synthesis.
Chemical Reactivity
Nucleophilic Substitution
The sulfonyl group’s electrophilic sulfur atom facilitates nucleophilic attacks. For example, amines can displace the sulfonyl moiety under basic conditions, forming secondary sulfonamides .
Hydrogen Bonding
The pyridinone’s carbonyl oxygen and sulfonyl oxygens participate in hydrogen bonding, influencing crystal packing and interactions with biological macromolecules .
Oxidation and Reduction
The sulfonyl group is resistant to further oxidation, but the pyridinone ring may undergo reduction (e.g., catalytic hydrogenation) to form piperidinone derivatives .
Biological Activity and Applications
Anticancer Properties
In vitro assays reveal moderate cytotoxicity against MCF-7 breast cancer cells (IC: ~50 µM), likely through inhibition of tyrosine kinases . Structural analogs with aminomethyl substituents show improved potency but higher toxicity .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing cyclopropane-containing drugs, such as kinase inhibitors disclosed in Patent WO2012039371A1 .
Analytical Characterization
Spectroscopic Data
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NMR (DMSO-):
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Mass Spectrometry: Major fragments at m/z 257 (M), 199 (M-CH), and 123 (pyridinone core) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water) achieves baseline separation with a retention time of 6.8 minutes .
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